N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a methyl group to an acetamide backbone. The acetamide is further substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain attached to the indole ring at position 2. This structure combines heterocyclic (benzodioxin, pyrrolidine) and aromatic (indole) moieties, which are common in bioactive molecules targeting neurological or anti-inflammatory pathways. The pyrrolidine group enhances solubility, while the indole and benzodioxin systems contribute to π-π stacking interactions in receptor binding .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c29-23(27-11-5-6-12-27)15-28-14-19(18-7-1-2-8-20(18)28)24(30)25(31)26-13-17-16-32-21-9-3-4-10-22(21)33-17/h1-4,7-10,14,17H,5-6,11-13,15-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKIZAXYPHXFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Lipoxygenases are a family of enzymes that oxidize fatty acids to produce leukotrienes, which have roles in inflammatory responses.
Mode of Action
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes This means that it binds to these enzymes and reduces their activity
Result of Action
The compound has been found to be an effective antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by over 60%. This suggests that the compound’s action results in significant molecular and cellular effects, at least in the context of these bacterial species.
Biochemical Analysis
Biochemical Properties
The compound N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has been shown to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes. This suggests that it may interact with these enzymes, potentially influencing their activity and the biochemical reactions they catalyze.
Cellular Effects
In terms of cellular effects, N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has been found to have antibacterial properties, particularly against B. subtilis and E. coli. This suggests that it may influence cell function by inhibiting bacterial growth and biofilm formation.
Biological Activity
The compound N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide represents a complex structure with potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin as a key precursor.
- Reactions : The compound undergoes reactions with various acetamides and indole derivatives to form the final product.
- Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures.
The biological activity of this compound can be attributed to its structural components, which may interact with specific biological targets:
- Enzyme Inhibition : Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease (AD) and Type 2 diabetes mellitus (T2DM) .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of similar compounds:
- In Vitro Studies : Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation and modulating immune responses .
- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing tumor growth and improving metabolic parameters associated with diabetes .
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
A study investigated the inhibition of acetylcholinesterase by derivatives of 2,3-dihydrobenzo[b][1,4]dioxin. The findings demonstrated that certain substitutions on the benzodioxin ring significantly enhanced inhibitory potency, suggesting a structure–activity relationship that could be exploited for drug development .
Case Study 2: Antidiabetic Potential
Another research focused on the antidiabetic effects of compounds derived from this class. The study reported that these compounds effectively lowered blood glucose levels in diabetic rats by inhibiting α-glucosidase activity .
Data Table: Biological Activity Comparison
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds similar to N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of indole structures have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects:
Another area of interest is the neuroprotective potential of this compound. Studies suggest that similar compounds can mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The incorporation of the pyrrolidine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.
Pharmacology
Drug Development:
The unique structure of this compound positions it as a potential lead compound in drug discovery programs. Its ability to interact with multiple biological targets suggests that it could be developed into a multi-targeted therapeutic agent.
Bioavailability Studies:
Research into the pharmacokinetics of this compound is essential for understanding its bioavailability and therapeutic efficacy. Preliminary studies indicate favorable solubility and permeability profiles, which are critical for oral bioavailability.
Material Science
Polymer Synthesis:
The structural components of this compound can be utilized in the synthesis of novel polymers with specific thermal and mechanical properties. The incorporation of dioxin derivatives into polymer matrices may enhance their stability and functionality in various applications.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the effects of similar indole-based compounds on human cancer cell lines. Results demonstrated that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.
Case Study 2: Neuroprotective Mechanisms
Research conducted at a leading neuroscience institute explored the neuroprotective effects of pyrrolidine derivatives on neuronal cultures exposed to oxidative stress. Findings indicated that these compounds significantly reduced cell death and improved mitochondrial function.
Comparison with Similar Compounds
Structural Features
The compound shares core motifs with several analogs (Table 1):
Structural Insights :
Physicochemical Properties
- LogP: The target compound’s logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Solubility : The pyrrolidine group in the target compound improves solubility relative to indol-3-ylidene derivatives (e.g., 1-F in ), which lack polar substituents .
Methodological Considerations in Compound Comparison
- Similarity Metrics : Tanimoto and Dice coefficients (structural fingerprints) quantify similarity between the target compound and analogs . For example, the target compound shares ~70% similarity with due to shared benzodioxin and acetamide motifs.
- Activity Cliffs: Minor structural changes (e.g., replacing pyrrolidine with pyrimidine in ) can drastically alter biological activity, underscoring the need for precise substituent optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
